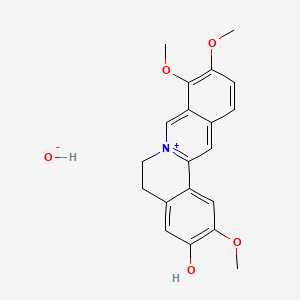

Jatrorrhizine hydroxide

Vue d'ensemble

Description

La jatrorrhizine (hydroxyde) est un alcaloïde isoquinoléique présent dans diverses plantes médicinales, telles que la Coptis chinensis, le Rhizoma coptidis et le Phellodendron chinense Schneid . Il s’agit d’un composé bioactif principalement utilisé en médecine traditionnelle chinoise pour traiter les troubles métaboliques, la gastrite et les maux d’estomac . La jatrorrhizine (hydroxyde) est connue pour ses propriétés anti-inflammatoires, antimicrobiennes et neuroprotectrices .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La jatrorrhizine (hydroxyde) peut être synthétisée par le biais de diverses réactions chimiques impliquant des dérivés isoquinoléiques. Les voies de synthèse impliquent généralement l’utilisation de groupes méthoxy et hydroxy pour former le composé final . Des conditions de réaction spécifiques, telles que la température, le pH et les catalyseurs, sont cruciales pour la synthèse réussie de la jatrorrhizine (hydroxyde).

Méthodes de production industrielle

La production industrielle de jatrorrhizine (hydroxyde) implique l’extraction et la purification du composé à partir de sources végétales. Le processus d’extraction comprend l’extraction par solvant, suivie de techniques chromatographiques pour isoler et purifier le composé . Les méthodes industrielles garantissent un rendement et une pureté élevés de la jatrorrhizine (hydroxyde) pour les applications pharmaceutiques et de recherche.

Analyse Des Réactions Chimiques

Types de réactions

La jatrorrhizine (hydroxyde) subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés ayant une bioactivité accrue.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant ainsi les propriétés du composé.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et divers catalyseurs pour faciliter les réactions . Les conditions de réaction, telles que la température et le pH, sont optimisées pour obtenir les produits souhaités.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la jatrorrhizine (hydroxyde) ayant des propriétés pharmacologiques améliorées, telles qu’une activité antimicrobienne et anti-inflammatoire accrue .

Applications De Recherche Scientifique

La jatrorrhizine (hydroxyde) a un large éventail d’applications en recherche scientifique, notamment :

Mécanisme D'action

Le mécanisme d’action de la jatrorrhizine (hydroxyde) implique l’inhibition de l’acétylcholinestérase (AChE) et la réduction de la recapture de la sérotonine et de la noradrénaline . Elle améliore la consommation de glucose et réduit les triglycérides intracellulaires dans les cellules adipeuses, améliorant la sensibilité à l’insuline et régulant la glycémie et les lipides . Le composé interagit également avec diverses cibles moléculaires et voies, notamment la voie de signalisation de l’insuline et la cascade de phosphorylation .

Comparaison Avec Des Composés Similaires

La jatrorrhizine (hydroxyde) est comparée à d’autres alcaloïdes isoquinoléiques, tels que la berbérine, la palmatine et la colombamine . Bien que ces composés partagent des structures et des bioactivités similaires, la jatrorrhizine (hydroxyde) est unique en ce qui concerne ses cibles et ses voies moléculaires spécifiques, ainsi que ses propriétés pharmacologiques améliorées .

Liste des composés similaires

- Berbérine

- Palmatine

- Colombamine

La jatrorrhizine (hydroxyde) se distingue par ses puissants effets inhibiteurs sur l’acétylcholinestérase et sa capacité à réguler le métabolisme du glucose et des lipides .

Propriétés

IUPAC Name |

2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4.H2O/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3;/h4-5,8-11H,6-7H2,1-3H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLCSIZPVWDZQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)OC)OC.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-43-2 | |

| Record name | Dibenzo[a,g]quinolizinium, 5,6-dihydro-3-hydroxy-2,9,10-trimethoxy-, hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

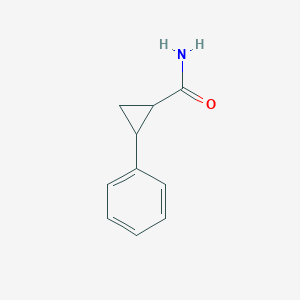

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Chlorophenyl)sulfonyl-[3-[3-(3-methylbutyl)benzimidazol-3-ium-1-yl]quinoxalin-2-yl]azanide](/img/structure/B1655950.png)

![N-[1-(azepan-1-yl)-3-methyl-1-oxobutan-2-yl]-2-benzamidobenzamide](/img/structure/B1655955.png)

![1,2,3-trimethoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B1655959.png)